4-(Cyclohexyloxy)benzenesulfonamide
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Overview
Description
4-(Cyclohexyloxy)benzenesulfonamide is an organic compound with the molecular formula C12H17NO3S. It belongs to the class of benzenesulfonamides, which are characterized by a sulfonamide group attached to a benzene ring.
Preparation Methods
The synthesis of 4-(Cyclohexyloxy)benzenesulfonamide typically involves the reaction of 4-hydroxybenzenesulfonamide with cyclohexyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
4-(Cyclohexyloxy)benzenesulfonamide can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-(Cyclohexyloxy)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit the activity of carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells. By binding to the active site of the enzyme, the compound prevents the enzyme from catalyzing its reaction, leading to a decrease in cancer cell proliferation .
Comparison with Similar Compounds
4-(Cyclohexyloxy)benzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:
4-Cyclohexylbenzenesulfonamide: Similar in structure but lacks the cyclohexyloxy group, which may affect its reactivity and biological activity.
4-(4-Oxo-4,5-dihydrothiazol-2-yl)aminobenzenesulfonamide: Contains a thiazole ring, which imparts different chemical and biological properties.
4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-yl)benzenesulfonamide: Features a triazole ring, making it a selective COX-2 inhibitor with potential anti-inflammatory properties.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C12H17NO3S |
---|---|
Molecular Weight |
255.34 g/mol |
IUPAC Name |
4-cyclohexyloxybenzenesulfonamide |
InChI |
InChI=1S/C12H17NO3S/c13-17(14,15)12-8-6-11(7-9-12)16-10-4-2-1-3-5-10/h6-10H,1-5H2,(H2,13,14,15) |
InChI Key |
GHKBTBAASNXAER-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
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